2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE
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Overview
Description
2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as esters, ketones, and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the esterification of 4-methylbenzoic acid with 4-hydroxybenzophenone, followed by the reaction with 2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-[4-(1-naphthyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylate: Similar structure but with different substituents on the aromatic rings.
2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 2-[4-(2-naphthyloxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylate: Another similar compound with variations in the aromatic substituents.
Uniqueness
The uniqueness of 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(4-METHYLPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H25NO6 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
[2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C28H25NO6/c1-18-3-7-21(8-4-18)28(33)35-24-13-9-20(10-14-24)25(30)17-34-27(32)22-15-26(31)29(16-22)23-11-5-19(2)6-12-23/h3-14,22H,15-17H2,1-2H3 |
InChI Key |
GFAOXQISJGPJON-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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